molecular formula C10H13NO3S B14271192 2-Methoxy-1-nitro-4-(propylsulfanyl)benzene CAS No. 132992-53-1

2-Methoxy-1-nitro-4-(propylsulfanyl)benzene

Cat. No.: B14271192
CAS No.: 132992-53-1
M. Wt: 227.28 g/mol
InChI Key: RDNPAMSBWBLIRF-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-4-(propylsulfanyl)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methoxy group, a nitro group, and a propylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-nitro-4-(propylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methoxy-4-(propylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-nitro-4-(propylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-nitro-4-(propylsulfanyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-1-nitro-4-(propylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and propylsulfanyl groups can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-nitro-4-(propylsulfanyl)benzene is unique due to the presence of the propylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

132992-53-1

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-methoxy-1-nitro-4-propylsulfanylbenzene

InChI

InChI=1S/C10H13NO3S/c1-3-6-15-8-4-5-9(11(12)13)10(7-8)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

RDNPAMSBWBLIRF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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